molecular formula C12H12O4 B14424070 Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate CAS No. 85607-72-3

Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate

Cat. No.: B14424070
CAS No.: 85607-72-3
M. Wt: 220.22 g/mol
InChI Key: MOIJEPMLLZADFC-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate is an organic compound with a molecular formula of C11H10O3. It is known for its applications in organic synthesis and as a building block in various chemical reactions. The compound features a methoxy group and a prop-2-yn-1-yloxy group attached to a benzoate core, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate typically involves the esterification of 2-methoxy-4-hydroxybenzoic acid with propargyl alcohol in the presence of a suitable catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the development of biochemical probes and sensors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets through UV light-induced reactions. This property makes it useful in photoaffinity labeling and other biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(prop-2-yn-1-yloxy)benzoate: Similar in structure but lacks the methoxy group.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar but with a different core structure.

    2-methoxy-4-(prop-2-en-1-yl)phenol: Similar but with a prop-2-en-1-yl group instead of prop-2-yn-1-yloxy.

Uniqueness

Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate is unique due to the presence of both methoxy and prop-2-yn-1-yloxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

85607-72-3

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-methoxy-4-prop-2-ynoxybenzoate

InChI

InChI=1S/C12H12O4/c1-4-7-16-9-5-6-10(12(13)15-3)11(8-9)14-2/h1,5-6,8H,7H2,2-3H3

InChI Key

MOIJEPMLLZADFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC#C)C(=O)OC

Origin of Product

United States

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